molecular formula C13H21BN2O3 B11851332 (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B11851332
M. Wt: 264.13 g/mol
InChI Key: HXOGDIXMOHQSKN-UHFFFAOYSA-N
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Description

(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a unique combination of a cyclopropylpyrazine moiety and a borinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps, starting with the preparation of the cyclopropylpyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent introduction of the borinic acid group is often carried out using boron-containing reagents under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the borinic acid group.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the pyrazine ring can introduce various functional groups.

Scientific Research Applications

(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The pyrazine ring may also interact with various receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: These compounds share the pyrazine ring structure and exhibit similar reactivity and biological activity.

    Borinic acid derivatives: Compounds with borinic acid groups can undergo similar chemical reactions and have comparable applications.

Uniqueness

What sets (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid apart is the combination of the cyclopropylpyrazine moiety with the borinic acid group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

(6-cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C13H21BN2O3/c1-12(2,17)13(3,4)19-14(18)11-8-15-7-10(16-11)9-5-6-9/h7-9,17-18H,5-6H2,1-4H3

InChI Key

HXOGDIXMOHQSKN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=N1)C2CC2)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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